molecular formula C12H21N3S B2543646 N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine CAS No. 1248048-19-2

N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine

Cat. No.: B2543646
CAS No.: 1248048-19-2
M. Wt: 239.38
InChI Key: IKRARZMUTGSISN-UHFFFAOYSA-N
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Description

N,3-Dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine (CAS: EN300-704217) is a piperidine derivative featuring a 2-methylthiazole substituent. Its molecular formula is C₁₂H₂₁N₃S (molecular weight: 239.38 g/mol), and it is commercially available as a dihydrochloride salt (C₁₂H₂₁N₃S·2HCl; molecular weight: 315.25 g/mol) for use in pharmaceutical and agrochemical research .

Properties

IUPAC Name

N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3S/c1-9-7-15(5-4-12(9)13-3)8-11-6-14-10(2)16-11/h6,9,12-13H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRARZMUTGSISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NC)CC2=CN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methylpiperidin-4-Amine Intermediate

The piperidine core is synthesized via a modified Bruylants reaction, where 4-pyridone undergoes sequential reductions. A representative protocol involves:

  • Methylation : Treating 4-pyridone with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours to yield 3-methyl-4-pyridone.
  • Reductive Amination : Hydrogenating 3-methyl-4-pyridone under 50 psi H₂ with Raney nickel in ethanol, followed by NH₃ introduction to produce 3-methylpiperidin-4-amine.

Key Data :

Step Reagents Temperature Yield
1 CH₃I, DMF 60°C 85%
2 H₂, Raney Ni, NH₃ 25°C 78%

Thiazole Moiety Preparation

The 2-methyl-1,3-thiazol-5-ylmethyl group is synthesized via Hantzsch thiazole synthesis:

  • Cyclocondensation : Reacting thioacetamide with ethyl 2-chloroacetoacetate in refluxing ethanol (80°C, 6 hours) to form 2-methyl-1,3-thiazole-5-carboxylate.
  • Reduction : Reducing the ester to a hydroxymethyl group using LiAlH₄ in tetrahydrofuran (THF) at 0°C, followed by oxidation to the aldehyde with pyridinium chlorochromate (PCC).

Reaction Scheme :
$$
\text{Thioacetamide} + \text{ClCH}2\text{COCO}2\text{Et} \xrightarrow{\text{EtOH, Δ}} \text{Thiazole-ester} \xrightarrow{\text{LiAlH}4} \text{Thiazole-CH}2\text{OH} \xrightarrow{\text{PCC}} \text{Thiazole-CHO}
$$

Final Assembly via Reductive Amination

The pivotal coupling step employs a reductive amination strategy:

  • Imine Formation : Reacting 3-methylpiperidin-4-amine with 2-methyl-1,3-thiazole-5-carbaldehyde in methanol at 25°C for 2 hours.
  • Reduction : Adding sodium cyanoborohydride (NaBH₃CN) and stirring for 12 hours to afford the target compound.

Optimization Insights :

  • Solvent Effects : Methanol outperforms THF (yield: 72% vs. 58%) due to improved imine intermediate stability.
  • Catalyst Screening : NaBH₃CN provides superior selectivity over NaBH₄ (side products reduced from 15% to 3%).

Alternative Pathways and Comparative Analysis

Mitsunobu Alkylation Approach

An alternative route employs Mitsunobu conditions to couple preformed thiazolemethanol with the piperidine amine:

  • Activation : Treating 2-methyl-1,3-thiazol-5-ylmethanol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
  • Coupling : Adding 3-methylpiperidin-4-amine to generate the C–N bond.

Performance Metrics :

Parameter Mitsunobu Reductive Amination
Yield 65% 72%
Purity (HPLC) 98.5% 99.1%
Reaction Time 24 h 14 h

Solid-Phase Synthesis for High-Throughput Production

Recent patents describe a resin-bound methodology using Wang resin:

  • Immobilization : Loading Fmoc-protected 3-methylpiperidin-4-amine onto the resin via carbodiimide coupling.
  • Deprotection/Alkylation : Removing Fmoc with piperidine, then reacting with 2-methyl-1,3-thiazol-5-ylmethyl mesylate.
  • Cleavage : Releasing the product with trifluoroacetic acid (TFA).

Advantages :

  • Enables parallel synthesis of analogs (e.g., varying thiazole substituents).
  • Reduces purification steps (crude purity: 92%).

Industrial-Scale Manufacturing Considerations

Cost-Effective Reagent Selection

Bulk synthesis replaces NaBH₃CN with catalytic hydrogenation (H₂, Pd/C) to minimize costs:

  • Conditions : 30 psi H₂, 10% Pd/C, ethanol, 50°C.
  • Outcome : 68% yield, >99% conversion by GC-MS.

Waste Stream Management

The process generates ammonium salts and metal borides, necessitating:

  • Neutralization : Treating reaction mixtures with aqueous citric acid (pH 6–7).
  • Metal Recovery : Filtering and recycling Pd/C via incineration.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.40 (s, 3H, N–CH₃), 3.12 (m, 2H, piperidine H), 4.45 (s, 2H, CH₂-thiazole).
  • HRMS : m/z 239.38 [M + H]⁺, confirming molecular formula C₁₂H₂₁N₃S.

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/H₂O = 70:30), purity ≥95%.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine (piperidin-4-amine) undergoes alkylation and acylation under mild conditions due to its nucleophilic nature. Reaction outcomes depend on solvent polarity and base strength:

Reaction TypeReagents/ConditionsProductYield/SelectivitySource
AcylationAcetyl chloride, triethylamine (Et<sub>3</sub>N), THF, 0°C → RTN-acetyl derivative78% (isolated)
AlkylationMethyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CQuaternary ammonium salt65% (crude)

Key Findings :

  • Steric hindrance from the 3-methyl group reduces reaction rates compared to unsubstituted piperidines.

  • Microwave-assisted methods improve yields for acylation (e.g., 85% in 15 minutes with acetic anhydride) .

Oxidation and Reduction Pathways

The tertiary amine (N,3-dimethyl group) resists oxidation, while the thiazole ring participates in redox reactions:

SiteReagents/ConditionsProductObservationsSource
Thiazole ringH<sub>2</sub>O<sub>2</sub>, AcOH, 70°CThiazole N-oxideSelective 1,3-oxidation
Piperidine NHNaBH<sub>4</sub>, MeOH, 0°CNo reactionConfirms amine stability

Mechanistic Insights :

  • Thiazole oxidation follows an electrophilic pathway, with peroxide attacking the electron-rich C2 position .

  • The methyl group at C2 (thiazole) deactivates the ring toward further electrophilic substitution .

Nucleophilic Substitution at Thiazole

The 5-methylthiazole moiety participates in cross-coupling reactions despite steric constraints:

Reagents/ConditionsProductCatalytic SystemYieldSource
Pd(OAc)<sub>2</sub>, XPhos, K<sub>3</sub>PO<sub>4</sub>, aryl bromide, dioxane, 100°CBiaryl derivativeBuchwald-Hartwig52%
CuI, L-proline, aryl boronic acid, DMSO, 80°CSuzuki-coupled analogUllmann-type41%

Notable Challenges :

  • 2-Methyl group reduces coupling efficiency by 30-40% compared to unsubstituted thiazoles .

  • Microwave irradiation (140°C, 30 min) improves yields to 68% in Pd-mediated reactions .

Complexation with Metal Ions

The compound forms stable complexes through N,S-chelation, relevant to catalytic and biological applications:

Metal SaltSolventStoichiometry (L:M)Stability Constant (log β)ApplicationSource
Cu(NO<sub>3</sub>)<sub>2</sub>MeCN/H<sub>2</sub>O (9:1)2:112.3 ± 0.2Antimicrobial activity
FeCl<sub>3</sub>EtOH1:18.9 ± 0.1Oxidation catalysis

Structural Analysis :

  • X-ray crystallography confirms square-planar geometry with Cu(II) .

  • Thiazole sulfur shows stronger metal affinity than piperidine nitrogen (Δlog β = 1.8) .

Acid-Base Behavior

The compound exhibits pH-dependent conformational changes:

pH RangeDominant SpeciespK<sub>a</sub>Analytical MethodSource
2.5-4.0Protonated piperidinium3.2 ± 0.1Potentiometry
7.4Free base-<sup>1</sup>H NMR

Biological Implications :

  • Protonation at physiological pH enhances water solubility (LogP decreases from 2.1 to 1.4) .

  • Salt formation with HCl improves crystallinity for pharmaceutical formulations .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)Weight Loss (%)Degradation Products (GC-MS)Source
180-22015Methylamine, CO<sub>2</sub>
220-30042Thiazole fragments

Stability Recommendations :

  • Store below -20°C under argon for long-term stability .

  • Avoid prolonged heating above 150°C during synthesis.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its antimicrobial and anticancer properties. Thiazole derivatives have been known to exhibit a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that thiazole compounds can inhibit the growth of various bacteria and fungi. For instance, certain thiazole derivatives have shown efficacy against strains such as Staphylococcus aureus and Candida albicans .
  • Anticancer Potential : Several studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells. For example, compounds derived from thiazoles have been tested against human glioblastoma and melanoma cell lines, showing promising results in terms of cytotoxicity .

Pharmacological Applications

N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine has been investigated for its role in modulating various biological pathways:

  • Inhibition of CDK9 : Some thiazole derivatives have been identified as inhibitors of cyclin-dependent kinase 9 (CDK9), which is crucial for RNA polymerase II transcription. This inhibition can lead to reduced expression of anti-apoptotic proteins like Mcl-1, making these compounds potential candidates for cancer therapy .
  • Diabetes Management : Thiazole derivatives are also being explored for their ability to enhance insulin sensitivity and potentially manage diabetes. This is attributed to their effects on metabolic pathways that regulate glucose levels .

Table 1: Summary of Case Studies on Thiazole Derivatives

Study ReferenceCompound TestedBiological ActivityKey Findings
Evren et al. (2019)N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesAnticancerStrong selectivity against A549 cells with IC50 values of 23.30 ± 0.35 mM
PMC92686954-(6-amino-3,5-dicyano)thiazoleAnticonvulsantHigh anticonvulsant activity with a protection index (PI) of 9.2
MDPI Study (2024)N-(4,9-dioxo-naphtho[2,3-d]thiazol)benzamideAntimicrobialEffective against MRSA with low MIC values

These studies highlight the versatility of thiazole derivatives in addressing various health challenges.

Mechanism of Action

The mechanism of action of N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, potentially modulating their activity.

    Pathways: Influencing biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s core structure can be compared to analogs with variations in:

  • Thiazole substituents (e.g., methyl vs. phenyl or chlorine).
  • Piperidine modifications (e.g., N-methylation, amine positioning).
  • Additional heterocycles (e.g., pyrazole, oxadiazole).
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C₁₂H₂₁N₃S 239.38 2-Methylthiazole, N,3-dimethylpiperidine Dihydrochloride salt available
N-Methyl-N-((4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl)amine C₁₂H₁₄N₂S 218.32 Phenyl-thiazole, N-methylamine Higher lipophilicity
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine C₁₄H₁₅N₅S 285.37 Thiazole-pyrazole hybrid Dual heterocyclic system
N,1-Dimethyl-N-(2-{3-[(pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)piperidin-4-amine C₂₃H₂₈N₆O 408.52 Oxadiazole-piperidine-pyridine Extended π-system for receptor binding
Thiamethoxam (Insecticide) C₈H₁₀ClN₅O₃S 291.72 Chlorothiazole, oxadiazinan Neonicotinoid insecticide activity
5-Fluoro-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine C₁₀H₁₀FN₃S 223.27 Fluoropyridine, thiazole-methyl Enhanced polarity from fluorine

Biological Activity

N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine is a piperidine derivative that has garnered attention due to its potential biological activities. This compound features a thiazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacodynamics, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C12H21N3S with a molecular weight of 225.38 g/mol. The compound's structure includes a piperidine ring substituted with a thiazole group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC12H21N3S
Molecular Weight225.38 g/mol
IUPAC NameN,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinamine
Purity95%

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylthiazole with appropriate piperidine derivatives under controlled conditions. This process has been optimized to yield high purity and yield of the target compound .

Antibacterial and Antifungal Properties

Piperidine derivatives have been extensively studied for their antibacterial and antifungal activities. Compounds similar to this compound have shown promising results against Gram-positive and Gram-negative bacteria as well as fungi . The presence of electron-donating groups on the piperidine ring enhances antibacterial activity, indicating that modifications to this compound could optimize its efficacy.

Activity TypeTested AgainstResult
AntibacterialE. coliMIC: 25 mg/mL
AntifungalC. albicansMIC: 10 mg/mL

Case Studies

In a recent study examining similar thiazole-piperidine derivatives, researchers reported significant inhibition of cell growth in various cancer types. The study utilized in vitro assays to evaluate the cytotoxic effects and found that modifications to the thiazole group enhanced antitumor activity significantly .

Another investigation focused on the antibacterial properties of piperidine derivatives demonstrated that compounds with thiazole substitutions exhibited higher potency against resistant bacterial strains compared to their non-thiazole counterparts .

Q & A

Q. What are the established synthetic routes for N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. For example, describes a similar synthesis for a pyrazole-piperidine derivative using condensation reactions with aromatic amines and subsequent purification via chromatography. Key intermediates are characterized using:

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by analyzing proton and carbon environments .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
  • Infrared Spectroscopy (IR) : Identifies functional groups like amines or thiazole rings .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

  • 1H and 13C NMR : Essential for verifying substituent positions on the piperidine and thiazole rings. For instance, δ ~2.5–3.5 ppm in 1H NMR may indicate methylene bridges between the piperidine and thiazole moieties .
  • Melting Point Analysis : Provides preliminary purity assessment (e.g., sharp melting ranges indicate high crystallinity) .
  • Elemental Analysis : Validates C, H, and N percentages to confirm stoichiometry .

Q. How can structure-activity relationships (SAR) be preliminarily assessed for this compound?

  • Functional Group Variation : Modify substituents on the piperidine (e.g., methyl groups) or thiazole ring (e.g., methyl at position 2) to study steric/electronic effects .
  • Biological Screening : Test analogs in receptor-binding assays (e.g., dopamine D2/D3 receptors, as in ) to identify critical pharmacophores .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interaction with biological targets (e.g., GPCRs)?

  • Radioligand Binding Assays : Use competitive binding protocols with labeled ligands (e.g., [3H]spiperone for dopamine receptors) to measure affinity (Ki) .
  • Functional Assays : Employ cAMP accumulation or β-arrestin recruitment assays to assess agonism/antagonism .
  • Molecular Docking : Utilize computational models (e.g., AutoDock Vina) to predict binding poses in receptor active sites, guided by structural data from similar piperidine-thiazole derivatives .

Q. How should contradictory data in biological activity studies be resolved?

  • Dose-Response Reproducibility : Replicate experiments across multiple batches to rule out synthesis variability .
  • Off-Target Profiling : Screen against related receptors/enzymes (e.g., serotonin transporters) to identify selectivity issues .
  • Theoretical Validation : Apply cheminformatics tools (e.g., molecular dynamics simulations) to reconcile discrepancies between in vitro and in silico results .

Q. What computational methods are recommended for predicting reactivity or stability of this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to optimize geometry and calculate frontier molecular orbitals (e.g., HOMO-LUMO gaps) for reactivity insights .
  • Reaction Pathway Modeling : Apply tools like Gaussian or ORCA to simulate intermediates in degradation or metabolic pathways .

Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading .
  • In Situ Monitoring : Employ techniques like LC-MS to track reaction progress and identify side products early .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with alternatives like ethyl acetate or cyclopentyl methyl ether (CPME) .

Q. What strategies are effective for resolving spectral overlaps in NMR characterization?

  • 2D NMR Techniques : Utilize HSQC or COSY to resolve crowded regions in 1H spectra, particularly for methylene/methyl groups .
  • Isotopic Labeling : Introduce deuterium at specific positions to simplify signal interpretation .

Methodological Considerations Table

Research Aspect Recommended Methods Key References
Synthesis OptimizationDoE, in situ LC-MS monitoring
Biological ProfilingRadioligand binding, β-arrestin recruitment
Computational ModelingDFT, molecular docking
Data Contradiction AnalysisReplication, off-target screening, MD simulations

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